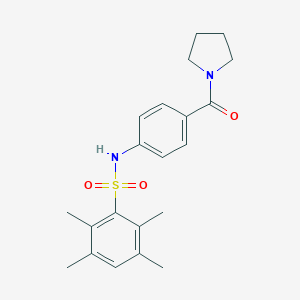![molecular formula C25H28N2O5S B492916 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide CAS No. 690643-59-5](/img/structure/B492916.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is used in scientific research applications. It is a benzamide derivative that has been extensively studied for its potential use in the treatment of various psychiatric disorders.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide selectively binds to the SERT system and inhibits the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By blocking the reuptake of serotonin, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide increases the levels of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, appetite, and sleep. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has also been shown to increase the activity of the amygdala, a brain region that is involved in the processing of emotions.
実験室実験の利点と制限
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide in lab experiments is its high selectivity for the SERT system. This allows researchers to specifically target and study the SERT system without affecting other neurotransmitter systems. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide is its short half-life, which can make it difficult to study long-term effects.
将来の方向性
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide. One area of interest is the role of the SERT system in the development of psychiatric disorders. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide could be used to study the relationship between SERT function and the development of depression, anxiety, and other disorders. Another area of interest is the development of new SERT ligands that are more selective and have longer half-lives than N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide. These ligands could be used to study the SERT system in more detail and could potentially be used as therapeutics for psychiatric disorders.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenethylamine with 2,5-dimethylbenzenesulfonyl chloride to form the intermediate 3,4-dimethoxyphenethyl 2,5-dimethylbenzenesulfonate. This intermediate is then reacted with 4-amino-N-(2-(dimethylamino)ethyl)benzamide to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide is widely used in scientific research as a tool to study the SERT system. It is used to visualize and quantify SERT binding sites in the brain using positron emission tomography (PET) imaging. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has also been used to investigate the role of the SERT system in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-8-9-18(2)24(14-17)33(29,30)27-21-7-5-6-20(16-21)25(28)26-13-12-19-10-11-22(31-3)23(15-19)32-4/h5-11,14-16,27H,12-13H2,1-4H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIYNAJQUZFYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-fluorophenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B492835.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B492838.png)
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide](/img/structure/B492839.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide](/img/structure/B492842.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492843.png)
![N-(4-bromo-2-fluorophenyl)-4-[(3-chlorophenyl)sulfonylamino]benzamide](/img/structure/B492847.png)

![4-[(3-chlorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B492850.png)
![4-[(3-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B492851.png)
![N-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B492852.png)
![N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B492853.png)
![N-(3-isopropoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492855.png)
![N-ethyl-1-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492856.png)